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Compound of Interest

Compound Name: Calcium levulinate dihydrate

Cat. No.: B046904

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic characterization of
calcium levulinate dihydrate (C10H14CaOe-2H20), a widely used calcium supplement in the
pharmaceutical and food industries.[1][2][3] A thorough understanding of its spectroscopic
properties is crucial for quality control, formulation development, and regulatory compliance.
This document outlines the fundamental principles and expected results for Nuclear Magnetic
Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy analysis of this
compound.

Molecular Structure

Calcium levulinate dihydrate is the calcium salt of levulinic acid, an organic acid derived from
cellulose. The compound consists of a calcium cation (Ca2*) coordinated to two levulinate
anions and two water molecules of hydration. The levulinate anion possesses a ketone and a
carboxylate functional group, which are key to its spectroscopic signature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of a
compound in solution. For calcium levulinate dihydrate, *H (proton) and 3C (carbon-13) NMR
are the most relevant.

'H NMR Spectroscopy
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Experimental Protocol:

A general protocol for obtaining a *H NMR spectrum of calcium levulinate dihydrate is as
follows:

o Sample Preparation: Dissolve approximately 5-10 mg of calcium levulinate dihydrate in
0.6-0.7 mL of a suitable deuterated solvent, typically deuterium oxide (Dz0), as the
compound is freely soluble in water.[4] The use of D20 will exchange with the labile protons
of the water of hydration and any residual carboxylic acid, so these signals will not be
observed.

 Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a
frequency of 300 MHz or higher.

o Data Acquisition: Acquire the spectrum at a standard temperature, such as 25°C. A sufficient
number of scans should be averaged to obtain a good signal-to-noise ratio. The spectral
width should be set to encompass all expected proton signals (typically 0-12 ppm).

o Data Processing: Process the raw data by applying a Fourier transform, followed by phase
and baseline correction. The chemical shifts should be referenced to a suitable internal or
external standard. For D20, the residual HDO signal (around 4.79 ppm) can be used as a
reference.

Expected *H NMR Data:

While specific experimental data for calcium levulinate dihydrate is not readily available in
the public domain, the expected chemical shifts can be predicted based on the structure of the
levulinate anion. The protons on the carbon backbone are expected to appear as follows:
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_ Chemical Shift (d) in o _
Assignment _ Multiplicity Integration
ppm (Predicted)

CHs (Methyl) ~2.2 Singlet 3H

CH:z (Methylene

) ~2.8 Triplet 2H
adjacent to ketone)
CHz (Methylene
adjacent to ~2.5 Triplet 2H

carboxylate)

Note: The formation of the calcium salt is expected to cause a slight upfield shift of the protons
adjacent to the carboxylate group compared to levulinic acid due to the donation of electron
density to the carboxylate.

3C NMR Spectroscopy

Experimental Protocol:
The protocol for 33C NMR is similar to that of *H NMR, with the following key differences:

o Sample Preparation: A higher concentration of the sample (20-50 mg) may be required due
to the lower natural abundance and sensitivity of the 13C nucleus.

o Data Acquisition: 13C NMR experiments require a larger number of scans and a wider
spectral width (typically 0-220 ppm). Proton decoupling is typically used to simplify the
spectrum and improve sensitivity.

Expected 3C NMR Data:

The predicted 3C chemical shifts for the levulinate anion are summarized below:
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Assignment Chemical Shift (8) in ppm (Predicted)
C=0 (Ketone) ~208

C=0 (Carboxylate) ~180

CHz (Methylene adjacent to ketone) ~38

CHz (Methylene adjacent to carboxylate) ~29

CHs (Methyl) ~30

Note: Similar to *H NMR, the carboxylate carbon signal is expected to be shifted slightly upfield
upon salt formation compared to the carboxylic acid.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a valuable tool for identifying the functional groups present in a molecule.
The British Pharmacopoeia (BP) and United States Pharmacopeia (USP) list infrared
absorption spectrophotometry as a key identification test for calcium levulinate dihydrate.[4]

Experimental Protocol:

A standard protocol for obtaining an FTIR spectrum of solid calcium levulinate dihydrate is as
follows, often using the Attenuated Total Reflectance (ATR) technique:

o Sample Preparation: Place a small amount of the powdered sample directly onto the ATR
crystal. Ensure good contact between the sample and the crystal. Alternatively, the
potassium bromide (KBr) pellet method can be used, where a small amount of the sample is
ground with KBr and pressed into a thin pellet.

 Instrumentation: Use a benchtop FTIR spectrometer equipped with an ATR accessory or a
sample holder for KBr pellets.

» Data Acquisition: Collect a background spectrum of the empty ATR crystal or a pure KBr
pellet. Then, collect the sample spectrum. Typically, spectra are recorded in the mid-infrared
range (4000-400 cm™1).
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o Data Processing: The sample spectrum is automatically ratioed against the background
spectrum to produce the final absorbance or transmittance spectrum.

Expected FTIR Data:

The FTIR spectrum of calcium levulinate dihydrate will be characterized by the vibrational
frequencies of its functional groups:

) . Expected Frequency Range L
Vibrational Mode ( 1 Description
cm-

Broad absorption due to
O-H stretch (water of

) 3500 - 3200 hydrogen-bonded water
hydration)
molecules.
) ] Absorptions from the methyl
C-H stretch (aliphatic) 3000 - 2850
and methylene groups.
Strong, sharp absorption
C=0 stretch (ketone) ~1715

characteristic of a ketone.

i Strong absorption due to the
C=0 stretch (asymmetric, ) )
1600 - 1550 asymmetric stretching of the
carboxylate) _
carboxylate anion.

) Weaker absorption from the
C=0 stretch (symmetric,

1450 - 1360 symmetric stretching of the
carboxylate) ]
carboxylate anion.
Bending vibration of the water
O-H bend (water of hydration) ~1630 molecules, may overlap with

other peaks.

Note: The presence of strong absorptions for the carboxylate anion and the broad O-H
stretching band from the water of hydration are key features for the identification of calcium
levulinate dihydrate.

Experimental Workflow
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The following diagram illustrates a typical workflow for the spectroscopic characterization of
calcium levulinate dihydrate.
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Caption: Experimental workflow for spectroscopic characterization.

Conclusion

The spectroscopic characterization of calcium levulinate dihydrate by NMR and FTIR
provides a comprehensive understanding of its molecular structure and purity. While
experimental data in the public domain is limited, the expected spectroscopic features can be
reliably predicted based on its chemical structure. The protocols and expected data presented
in this guide serve as a valuable resource for researchers and professionals involved in the
analysis and quality control of this important pharmaceutical and nutraceutical ingredient.
Adherence to standardized protocols, such as those outlined in pharmacopoeias, is essential
for ensuring the quality and consistency of calcium levulinate dihydrate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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